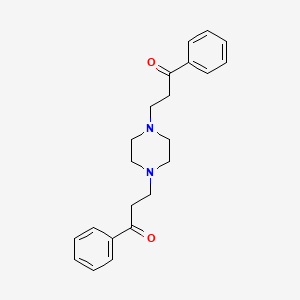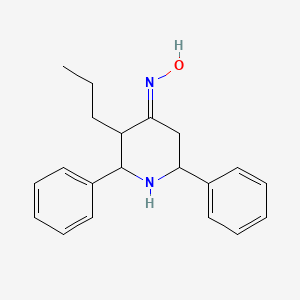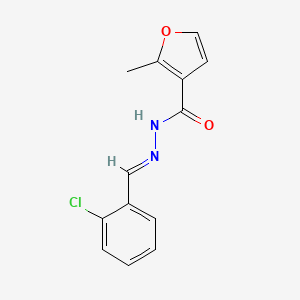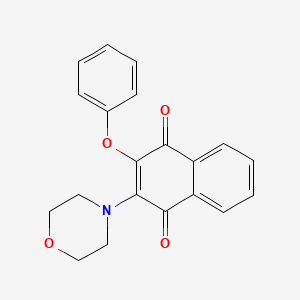![molecular formula C15H21NO6 B3857623 4-[2-(4-methylphenoxy)ethyl]morpholine oxalate](/img/structure/B3857623.png)
4-[2-(4-methylphenoxy)ethyl]morpholine oxalate
Vue d'ensemble
Description
4-[2-(4-methylphenoxy)ethyl]morpholine oxalate, commonly known as MEMO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MEMO is a morpholine-based compound that has been synthesized through a multi-step process, and its unique structure has made it a promising candidate for various research studies.
Mécanisme D'action
The exact mechanism of action of MEMO is not fully understood, but it is believed to act through multiple pathways. Studies have shown that MEMO can inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. MEMO has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. In neurology, MEMO has been shown to increase the production of neurotrophic factors, which are essential for the growth and survival of neurons.
Biochemical and Physiological Effects:
MEMO has been shown to have various biochemical and physiological effects on the body. In cancer research, MEMO has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and progression. In neurology, MEMO has been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which are essential for proper brain function. Additionally, MEMO has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MEMO in lab experiments is its unique structure, which makes it a promising candidate for various research studies. MEMO has also been shown to have low toxicity, making it safe for use in experimental settings. However, one of the limitations of using MEMO in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on MEMO. One area of interest is the development of MEMO-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of MEMO and its potential therapeutic applications. Finally, studies are needed to optimize the synthesis method of MEMO and improve its solubility for use in experimental settings.
Applications De Recherche Scientifique
MEMO has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the areas where MEMO has shown promising results include cancer research, neurology, and cardiovascular diseases. MEMO has been shown to possess anti-tumor properties and has been studied for its potential use in cancer treatment. In neurology, MEMO has been studied for its ability to protect neurons from damage and improve cognitive function. Additionally, MEMO has been shown to have cardioprotective effects, making it a potential candidate for the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
4-[2-(4-methylphenoxy)ethyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-12-2-4-13(5-3-12)16-11-8-14-6-9-15-10-7-14;3-1(4)2(5)6/h2-5H,6-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVQRTKRANZSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCOCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B3857556.png)



![ethyl 2-[(5-methyl-2-furyl)methylene]hydrazinecarboxylate](/img/structure/B3857587.png)
![{2-[(2-nitrovinyl)amino]phenyl}(phenyl)methanone](/img/structure/B3857593.png)
![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3857598.png)

![6-methyl-3-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857608.png)
![N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3857629.png)
![4-bromobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3857636.png)
![3-[(3,4-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857638.png)
![2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl acetate](/img/structure/B3857641.png)